5,6-diamino-1H-pyrimidin-4-one;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diamino-1H-pyrimidin-4-one;sulfuric acid, also known as 5,6-diamino-4-pyrimidinol hemisulfate salt, is a compound with the molecular formula C8H14N8O6S. This compound is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms. Pyrimidine derivatives are widely recognized for their significant roles in various biological processes and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diamino-1H-pyrimidin-4-one involves the reaction of appropriate precursors under specific conditions. One common method includes the chlorination of 6-chloropyrimido[5,4-d]pyrimidin-4(3H)-one with thionyl chloride in refluxing DMF, followed by amination with aryl amines in refluxing isopropanol . Another approach involves the reaction of 4-isothiocyanato-4-methylpentan-2-one with propane-1,3-diamine in a molar ratio of 3:1 to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, where amino groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and aryl amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimidine compounds .
Scientific Research Applications
5,6-Diamino-1H-pyrimidin-4-one has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5,6-diamino-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with biological processes. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
Similar Compounds
2,5-Diamino-4,6-dihydroxypyrimidine sulfate: Another pyrimidine derivative with similar structural features.
5,6-Diaminopyrimidin-4-ol hemisulfate: A closely related compound with slight variations in functional groups.
Uniqueness
5,6-Diamino-1H-pyrimidin-4-one is unique due to its specific substitution pattern and the presence of sulfuric acid, which enhances its solubility and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5,6-diamino-1H-pyrimidin-4-one;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6N4O.H2O4S/c2*5-2-3(6)7-1-8-4(2)9;1-5(2,3)4/h2*1H,5H2,(H3,6,7,8,9);(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJZVGHPJPXEJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C(=C(N1)N)N.C1=NC(=O)C(=C(N1)N)N.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C(=C(N1)N)N.C1=NC(=O)C(=C(N1)N)N.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N8O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.